Argininosuccinic acid disodium
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H16N4Na2O6 |
|---|---|
Molecular Weight |
334.24 g/mol |
IUPAC Name |
disodium;(2S)-2-amino-5-[[amino-[[(1S)-1-carboxy-2-carboxylatoethyl]amino]methylidene]amino]pentanoate |
InChI |
InChI=1S/C10H18N4O6.2Na/c11-5(8(17)18)2-1-3-13-10(12)14-6(9(19)20)4-7(15)16;;/h5-6H,1-4,11H2,(H,15,16)(H,17,18)(H,19,20)(H3,12,13,14);;/q;2*+1/p-2/t5-,6-;;/m0../s1 |
InChI Key |
NIOYXHIHRCWMMB-USPAICOZSA-L |
Isomeric SMILES |
C(C[C@@H](C(=O)[O-])N)CN=C(N)N[C@@H](CC(=O)[O-])C(=O)O.[Na+].[Na+] |
Canonical SMILES |
C(CC(C(=O)[O-])N)CN=C(N)NC(CC(=O)[O-])C(=O)O.[Na+].[Na+] |
Origin of Product |
United States |
Substrate for Argininosuccinate Lyase Asl Enzymatic Assays
Argininosuccinic acid disodium (B8443419) is the definitive substrate used in the spectrophotometric measurement of Argininosuccinate (B1211890) Lyase (ASL) activity. nih.govalkalisci.comscientificlabs.co.uk ASL is a critical enzyme in the urea (B33335) cycle that catalyzes the cleavage of argininosuccinic acid into L-arginine and fumarate (B1241708). wikipedia.orgwikipedia.org The activity of this enzyme is vital for nitrogen metabolism and the synthesis of arginine. researchgate.net
In a typical assay, the rate of the reaction is determined by monitoring the increase in absorbance at 240 nm, which corresponds to the formation of fumarate. sigmaaldrich.com This method is a cornerstone for studying the kinetics of ASL, diagnosing the genetic disorder Argininosuccinic Aciduria (which is caused by ASL deficiency), and evaluating potential therapeutic interventions. nih.govnih.gov
| Component | Function/Description | Reference |
|---|---|---|
| Argininosuccinic acid disodium salt | The specific substrate for the ASL enzyme. | nih.govsigmaaldrich.com |
| Potassium Phosphate Buffer | Maintains the optimal pH for the reaction (typically pH 7.5). | sigmaaldrich.com |
| Cell or Tissue Extract | Source of the Argininosuccinate Lyase (ASL) enzyme. | nih.govalkalisci.com |
| Spectrophotometer | Measures the increase in absorbance at 240 nm due to fumarate production. | sigmaaldrich.com |
Inducer of Oxidative Stress
Argininosuccinic acid disodium (B8443419) is employed in research to model the pathological conditions associated with Argininosuccinic Aciduria, particularly the neurological deficits. medchemexpress.com Studies have shown that elevated levels of argininosuccinic acid can induce oxidative stress, leading to cellular damage. medchemexpress.commedchemexpress.com As a research reagent, it is applied to cell cultures or tissue preparations to investigate the mechanisms of this damage. medchemexpress.com Its use has demonstrated significant alterations in key biomarkers of oxidative stress. medchemexpress.commedchemexpress.comresearchgate.net For instance, in vitro studies on rat cerebral cortex and striatum have shown that argininosuccinic acid can cause a reduction in antioxidant defenses and an increase in markers of lipid and protein oxidation. medchemexpress.com
| Biomarker | Observed Effect | Model System | Concentration Range | Reference |
|---|---|---|---|---|
| Reduced Glutathione (B108866) (GSH) | Decrease in concentration | Rat cerebral cortex and striatum (in vitro) | 250-1000 μM | medchemexpress.commedchemexpress.com |
| Malondialdehyde (MDA) | Increase in levels (indicative of lipid peroxidation) | Rat cerebral cortex and striatum (in vitro) | 250-1000 μM | medchemexpress.commedchemexpress.com |
| Protein Carbonyls | Increase in formation (indicative of protein oxidation) | Rat cerebral cortex and striatum (in vitro) | 250-1000 μM | medchemexpress.commedchemexpress.com |
| Reactive Oxygen Species (ROS) | Increase in production | Rat cerebral cortex and striatum (in vitro) | 250-1000 μM | medchemexpress.com |
| Sulfhydryl Content | Decrease in concentration | Rat cerebral cortex and striatum (in vitro) | 250-1000 μM | medchemexpress.commedchemexpress.com |
Enzymatic Mechanisms and Structural Biology of Argininosuccinate Lyase Asl
ASL as a Cytosolic Homotetrameric Enzyme
Argininosuccinate (B1211890) Lyase (ASL) is a crucial enzyme primarily located in the cytosol of liver cells. wikipedia.org Structurally, ASL is a homotetramer, meaning it is composed of four identical protein subunits, or monomers. wikipedia.orgnih.gov Each monomer is a single polypeptide chain with a molecular weight ranging from 49 to 52 kDa, contributing to a total molecular weight for the entire tetrameric enzyme of approximately 196 to 208 kDa. wikipedia.org
The functional enzyme contains four active sites, which are uniquely formed by the clustering of three highly conserved regions from three different monomers. wikipedia.orgresearchgate.net This structural arrangement means that the tetrameric form is essential for its catalytic activity. researchgate.net Each monomer is organized into three distinct domains, which are predominantly alpha-helical in structure. wikipedia.orgnih.gov Domains 1 and 3 share a similar topology, each containing helix-turn-helix motifs, while Domain 2 is comprised of nine alpha-helices and a small beta-sheet. wikipedia.org The assembly of the tetramer involves hydrophobic interactions between helices on different monomers. wikipedia.org
Table 1: Structural Properties of Argininosuccinate Lyase (ASL)
| Property | Description | Source |
|---|---|---|
| Cellular Location | Cytosol | wikipedia.orguniprot.org |
| Quaternary Structure | Homotetramer (four identical subunits) | wikipedia.orgnih.govresearchgate.net |
| Monomer Molecular Weight | 49 - 52 kDa | wikipedia.orgresearchgate.net |
| Total Enzyme Molecular Weight | 196 - 208 kDa | wikipedia.org |
| Active Sites | Four per tetramer, formed by residues from three different subunits | wikipedia.orgresearchgate.net |
| Monomer Domains | Three domains, primarily alpha-helical | wikipedia.org |
Catalytic Mechanisms of Argininosuccinic Acid Cleavage
ASL catalyzes the reversible cleavage of argininosuccinic acid into L-arginine and fumarate (B1241708). nih.govuniprot.orguniprot.org This reaction is a key step in the urea (B33335) cycle for nitrogen detoxification and is also involved in the synthesis of the amino acid arginine. uniprot.orgnih.gov The chemical transformation proceeds via an E1cb elimination reaction mechanism. wikipedia.org
The catalytic process is initiated by a base abstracting a proton from the Cβ carbon of the substrate, which is adjacent to the arginine group. wikipedia.orgebi.ac.uk Mutagenic studies have identified specific amino acid residues as critical for this process. Histidine 162 or Threonine 161 is proposed to be responsible for this proton abstraction, either directly or through a water molecule. wikipedia.org Following the deprotonation, a negatively charged carbanion intermediate is formed. wikipedia.orgebi.ac.uk This intermediate is stabilized by another key residue, Lysine 289. wikipedia.org The subsequent redistribution of the negative charge drives the cleavage of the C-N bond, leading to the release of the products, fumarate and L-arginine. ebi.ac.uk
Multi-protein Complex Interactions Involving ASL
ASL participates in cellular functions beyond the urea cycle through its interaction with other proteins to form multi-protein complexes. nih.gov A notable example is its involvement in the citrulline-nitric oxide (NO) cycle. uniprot.org In specific tissues, ASL forms complexes with argininosuccinate synthase (ASS1), the cationic amino acid transporter (SLC7A1), and nitric oxide synthase (NOS) isoforms (NOS1, NOS2, or NOS3). uniprot.orguniprot.org This complex facilitates the channeling of extracellular L-arginine to the nitric oxide synthesis pathway and allows for cell-autonomous production of L-arginine, which is the substrate for NOS. uniprot.orguniprot.org These interactions highlight the role of ASL in regulating the intracellular and extracellular pools of L-arginine for various metabolic pathways, including the production of the signaling molecule nitric oxide. uniprot.orgnih.gov
Enzyme Activity Measurement Methodologies in Research
The enzymatic activity of ASL is a critical parameter in both clinical diagnostics and biochemical research. Various methods have been developed to quantify its function.
A common method for measuring ASL activity is through continuous spectrophotometric rate determination. sigmaaldrich.com This assay is based on the principle that the product, fumarate, absorbs ultraviolet light at a wavelength of 240 nm. sigmaaldrich.com The reaction is typically carried out at a controlled temperature of 37°C and a pH of 7.5. sigmaaldrich.com By monitoring the increase in absorbance at 240 nm over time, the rate of fumarate production can be calculated, which directly corresponds to the ASL enzyme activity. sigmaaldrich.com One unit of ASL activity is defined as the amount of enzyme that forms 1.0 µmole of fumarate and L-arginine from L-argininosuccinate per minute under these specific conditions. sigmaaldrich.com
Another spectrophotometric method involves a coupled assay with arginase. nih.gov In this approach, the arginine produced by ASL is further hydrolyzed by arginase to produce urea. The concentration of urea is then measured, providing an indirect quantification of ASL activity. nih.gov
Table 2: Comparison of Spectrophotometric Assays for ASL Activity
| Assay Type | Principle | Wavelength | Measured Product | Source |
|---|---|---|---|---|
| Direct Assay | Fumarate has a characteristic UV absorbance. | 240 nm | Fumarate | sigmaaldrich.com |
| Coupled Assay | Arginine produced is converted to urea by arginase; urea is then measured. | Varies by urea detection method | Urea | nih.gov |
ASL activity can be directly measured in homogenates of various cells and tissues, which is particularly useful for diagnosing ASL deficiency. nih.gov Samples can be derived from flash-frozen liver biopsies, cultured skin fibroblasts, or red blood cells. nih.govmedscape.com
Two primary approaches are used for activity measurement in cell extracts:
Forward Reaction : This method involves adding the substrate, argininosuccinate, to the cell extract and measuring the formation of one of the products, fumarate. nih.gov
Reverse Reaction : In this assay, the substrates of the reverse reaction, radiolabeled 14C-fumarate and unlabeled arginine, are added to the cell extract. The activity is then determined by quantifying the amount of the radioactive product, 14C-argininosuccinate, that is formed. nih.gov
Protein concentration in the cell extracts is typically determined using standard methods, such as the Lowry assay, to normalize the enzyme activity. nih.gov
Pathophysiological Mechanisms Associated with Argininosuccinic Acid Accumulation and Asl Deficiency
Metabolite Accumulation and Imbalances
The deficiency of argininosuccinate (B1211890) lyase (ASL) disrupts the urea (B33335) cycle, leading to a cascade of metabolic disturbances characterized by the accumulation of specific upstream metabolites and a deficiency of downstream products. researchgate.netnih.gov These imbalances are central to the pathophysiology of argininosuccinic aciduria (ASA).
The biochemical hallmark of ASL deficiency is the significant accumulation of argininosuccinic acid in the body. nih.govnih.gov This compound, which is normally undetectable in the body fluids of healthy individuals, reaches high concentrations in the plasma and is excessively excreted in the urine of patients with ASA. nih.govwikipedia.org Typical plasma levels of argininosuccinic acid in affected individuals range from 50 to 110 µmol/L. nih.govorpha.net The urinary excretion of argininosuccinic acid is also markedly elevated. nih.govmedscape.com This accumulation is a direct consequence of the deficient ASL enzyme, which is responsible for cleaving argininosuccinic acid into arginine and fumarate (B1241708). nih.govmhmedical.com
In ASL deficiency, plasma amino acid analysis typically reveals elevated levels of citrulline, usually in the range of 100-300 µmol/L. nih.govorpha.netnih.gov This buildup occurs because the metabolic block prevents the conversion of citrulline's downstream product, argininosuccinic acid. Plasma glutamine concentration may also be elevated, which is a common finding in urea cycle disorders and indicates an overload of waste nitrogen. nih.govnih.gov
Orotic aciduria, the increased excretion of orotic acid in the urine, can be a feature of argininosuccinic aciduria. nih.govtestcatalog.org The accumulation of carbamoyl (B1232498) phosphate, an earlier substrate in the urea cycle, is shunted into the pyrimidine (B1678525) biosynthesis pathway, leading to an overproduction of orotic acid. nih.govwikilectures.eu While hyperammonemia is a characteristic of all urea cycle disorders, elevated orotic acid is only seen in some, including argininosuccinic aciduria. testcatalog.org
Studies have shown that the concentration of argininosuccinic acid can be higher in the cerebrospinal fluid (CSF) than in the plasma of individuals with ASL deficiency. taylorandfrancis.com This gradient suggests that the accumulated metabolite may have a direct toxic effect on the central nervous system, contributing to the neurological complications often seen in this disorder. taylorandfrancis.commedlineplus.gov
| Metabolite | Plasma Concentration | Urine Concentration | Cerebrospinal Fluid (CSF) Concentration |
| Argininosuccinic Acid | 50-110 µmol/L nih.govorpha.net | Markedly elevated nih.govmedscape.com | Higher than plasma taylorandfrancis.com |
| Citrulline | 100-300 µmol/L nih.govorpha.netnih.gov | - | - |
| Glutamine | Often elevated nih.govnih.gov | - | - |
| Arginine | Low nih.gov | - | - |
| Orotic Acid | - | Can be elevated nih.govtestcatalog.org | - |
Oxidative Stress and Redox Imbalance Mechanisms
Beyond the direct consequences of metabolite accumulation, there is growing evidence that oxidative and nitrosative stress play a significant role in the pathophysiology of argininosuccinic aciduria. researchgate.netnih.gov Argininosuccinic acid itself has been shown to induce oxidative stress, leading to lipid and protein oxidation, a reduction in glutathione (B108866), and a decrease in the activity of antioxidant enzymes. medchemexpress.com This state of redox imbalance can contribute to cellular damage, particularly in the nervous system. researchgate.netmedchemexpress.com The deficiency of arginine, a precursor for nitric oxide (NO) synthesis, can also lead to endothelial dysfunction and further contribute to the complex clinical picture of ASL deficiency. nih.gov
Glutathione (GSH) Concentration Alterations
Deficiency of ASL is associated with a notable dysregulation of glutathione (GSH) biosynthesis and metabolism. ljmu.ac.uknih.gov Studies have identified glutathione depletion and downregulated antioxidant pathways in both ASL-deficient patients and mouse models. ljmu.ac.ukresearchgate.netscienceopen.com In preclinical models, total glutathione concentrations in the liver were found to be significantly decreased. nih.gov Furthermore, research on developing rats demonstrated that direct exposure to argininosuccinic acid in vitro led to decreased concentrations of reduced glutathione (GSH) in the cerebral cortex and striatum. nih.govproquest.comresearchgate.net This depletion of a critical endogenous antioxidant likely contributes to the increased cellular vulnerability to oxidative damage observed in the condition. nih.govmedchemexpress.com Interestingly, neurons are particularly vulnerable as they rely on a paracrine supply of glutathione from astrocytes when exposed to oxidative and nitrosative stress. nih.gov
Lipid Peroxidation and Protein Oxidation
The overproduction of ROS and the depletion of antioxidant defenses like glutathione create an environment ripe for oxidative damage to essential biomolecules. nih.govmedchemexpress.comresearchgate.net Argininosuccinic acid has been shown to induce both lipid and protein oxidation in rat brain tissues. nih.govproquest.commedchemexpress.com Increased thiobarbituric acid-reactive substances (TBARS), a marker of lipid peroxidation, and elevated protein carbonyl content have been observed in patients with urea cycle disorders. researchgate.net
A specific form of protein oxidation seen in ASA is the formation of nitrotyrosine. This occurs when peroxynitrite, a highly reactive nitrogen species formed from the reaction of superoxide (B77818) and nitric oxide, nitrates tyrosine residues on proteins. nih.govuzh.ch The resulting modification can alter protein structure and function, impacting enzymatic activity or even triggering an immune response. nih.gov
Nitrosative Stress and Nitric Oxide Deficiency
A defining feature of ASL deficiency is a systemic lack of nitric oxide (NO). nih.govresearchgate.netnih.gov ASL is not only crucial for the urea cycle but also for the citrulline-NO cycle, which synthesizes NO from arginine. nih.govuzh.chresearchgate.net The resulting NO deficiency, combined with the overproduction of reactive nitrogen species, leads to a state of nitrosative stress, which is a major contributor to the disease's pathology, particularly the neurological aspects. cocukmetabolizma.comnih.govresearchgate.netnih.gov This nitrosative stress is considered a distinct pathophysiological mechanism that is independent of hyperammonemia. nih.govresearchgate.netnih.gov
Impaired Nitric Oxide Metabolism
The impairment of NO metabolism in ASL deficiency is multifaceted. ASL is the only enzyme in the body that can synthesize arginine, the sole substrate for nitric oxide synthase (NOS). nih.govnucdf.org A deficiency in ASL leads to reduced intracellular arginine, thereby limiting the substrate available for NO production. nih.govnih.gov
Furthermore, ASL has been shown to have a structural role, forming part of a multiprotein complex that includes NOS. cocukmetabolizma.comnih.gov This complex facilitates the channeling of arginine to NOS for efficient NO synthesis. In the absence of functional ASL, this complex is disrupted, impairing the utilization of both intracellular and extracellular arginine for NO production. cocukmetabolizma.comnih.gov This leads to the NOS uncoupling described earlier, reducing NO synthesis and simultaneously increasing superoxide production. uzh.ch
Role of Nitrite (B80452), Nitrate (B79036), and Nitrotyrosine Accumulation
Markers of nitrosative stress are demonstrably elevated in ASA. In ASL-deficient mouse models, levels of nitrite (NO₂⁻) and nitrate (NO₃⁻), the stable downstream metabolites of NO, were found to be significantly increased in brain homogenates. nih.gov This seemingly paradoxical increase is thought to be partly due to the detoxification of peroxynitrite by glutathione, which can generate nitrite. nih.gov
| Biomarker | Change in AslNeo/Neo Mice | Fold Increase (vs. WT) | Reference |
|---|---|---|---|
| Nitrite/Nitrate | Increased | Up to 3.4x | nih.gov |
| Nitrotyrosine | Increased | Data not quantified | cocukmetabolizma.comnih.gov |
The accumulation of nitrotyrosine serves as a key indicator of nitrosative damage. cocukmetabolizma.com Increased nitrotyrosine staining in the cortex of ASL-deficient mice confirms the presence of nitrosative stress, reflecting the damaging interaction of reactive nitrogen species with proteins. nih.gov
Neurological Dysfunction Pathophysiology
The neurological dysfunction in ASA, which includes developmental delay, intellectual disability, seizures, and ataxia, is a primary clinical challenge. wikipedia.orgnih.govnih.gov A paradoxical observation in ASA is the high rate of severe neurological complications, which can occur even in the absence of significant hyperammonemic episodes, suggesting alternative pathogenic mechanisms are at play. cocukmetabolizma.comnih.govnih.govjci.org
The neuronal oxidative and nitrosative stress, driven by NO deficiency and ROS overproduction, is now recognized as a core driver of the cerebral disease in ASA, independent of ammonia (B1221849) levels. nih.govresearchgate.netnih.gov This redox imbalance contributes to neurodegeneration. nih.govproquest.comucl.ac.uk The accumulation of argininosuccinic acid itself has been shown to be toxic to astrocytes and neurons. researchgate.net
Furthermore, the lack of NO has downstream effects on neurotransmitter synthesis. ASL, via NO production, regulates the enzyme tyrosine hydroxylase, which is essential for the synthesis of central catecholamines like dopamine. ucl.ac.uk A reduction in these neurotransmitters can lead to ataxia and memory loss. ucl.ac.uk The combination of direct toxicity, oxidative damage, and impaired neurotransmitter synthesis creates a complex pathophysiology that underlies the profound neurological impairments seen in individuals with Argininosuccinic aciduria. wikipedia.orgmedlineplus.govrarediseases.org
| Mechanism | Primary Cause | Key Consequences | Clinical Manifestation |
|---|---|---|---|
| Oxidative Stress | NOS uncoupling; ROS production | GSH depletion; Lipid & protein oxidation | Neurodegeneration, Liver Disease |
| Nitrosative Stress & NO Deficiency | Arginine deficiency; Disrupted ASL-NOS complex | Peroxynitrite & nitrotyrosine formation; Impaired catecholamine synthesis | Neurological dysfunction, Hypertension |
| Metabolite Toxicity | Enzyme deficiency | Accumulation of Argininosuccinic Acid | Direct neurotoxicity |
Neurotoxicity of Accumulating Metabolites
The neurological complications in ASA are significant, even in patients who have never experienced severe hyperammonemic episodes. medlink.com This points to the intrinsic neurotoxicity of accumulating metabolites, primarily argininosuccinic acid (ASA) and its derivative, guanidinosuccinic acid (GSA). cocukmetabolizma.comnih.gov
Argininosuccinic Acid (ASA): While direct evidence has been historically limited, the toxicity of argininosuccinic acid is strongly implicated. cocukmetabolizma.com In vitro studies using three-dimensional organotypic rat brain cell cultures have demonstrated that ASA is toxic to both astrocytes and neurons. nih.gov Furthermore, patients with ASA often have significantly elevated levels of argininosuccinic acid in the cerebrospinal fluid (CSF), suggesting a direct impact on the central nervous system. nih.govnih.gov
The accumulation of these metabolites is thought to contribute to the chronic and progressive neurological damage seen in individuals with ASA.
Impact on Developing Brain
The developing brain is particularly vulnerable to the metabolic disturbances in ASA. Even in the absence of hyperammonemic crises, many patients exhibit significant cognitive impairment and seizures, highlighting the detrimental effects of the underlying biochemical abnormalities on neurodevelopment. medlink.comnih.gov
Research using in vitro models of developing rat brain cells has shown that both argininosuccinic acid and guanidinosuccinic acid are toxic to these cells. nih.gov This suggests that the continuous exposure to high levels of these metabolites during critical periods of brain development can lead to irreversible neuronal damage and impaired cognitive function. The neurological phenotype in ASA, which includes intellectual and motor disability, often presents in early childhood and is associated with a more severe neurodevelopmental trajectory. medrxiv.orgmedrxiv.org
Distinct Mechanisms of Neuronal Disease (Hyperammonemia-dependent vs. Oxidative/Nitrosative Stress-mediated)
While hyperammonemia undoubtedly contributes to acute neurological crises in ASA, there is compelling evidence for ammonia-independent mechanisms of neuronal damage. nih.gov A key pathway implicated in the neuropathology of ASA is oxidative and nitrosative stress. nih.gov
Hyperammonemia-dependent Mechanisms: Acute elevations in ammonia are neurotoxic, leading to astrocyte swelling, cerebral edema, and disruption of neurotransmitter systems. amegroups.org Ammonia can cross the blood-brain barrier and its detoxification in the brain via glutamine synthesis can lead to an osmotic imbalance and oxidative stress. amegroups.org
Oxidative/Nitrosative Stress-mediated Mechanisms: Research has shown that cerebral disease in ASA involves neuronal oxidative/nitrosative stress that is independent of hyperammonemia. nih.gov ASL plays a role in the citrulline-nitric oxide (NO) cycle, which is crucial for the production of NO. nih.gov ASL deficiency can therefore lead to a dysregulation of NO metabolism, contributing to nitrosative stress. medlink.com This is supported by findings in ASL-deficient mouse models which show evidence of neuronal oxidative/nitrosative stress. nih.gov
This dual-mechanism pathology explains why patients with ASA can have severe neurological complications despite relatively well-controlled ammonia levels. medrxiv.org
Cerebral Catecholamine Synthesis Alterations
ASL deficiency has been linked to significant alterations in the synthesis of cerebral catecholamines, a class of neurotransmitters that includes dopamine, norepinephrine, and epinephrine. medlink.com This is thought to be a consequence of impaired activity of tyrosine hydroxylase, a key enzyme in the catecholamine synthesis pathway. medlink.comresearchgate.net The decreased synthesis of these crucial neurotransmitters can lead to a range of neurological problems, including:
Abnormal stress response
Increased seizure sensitivity
Motor and neurocognitive deficits medlink.com
The disruption of catecholamine homeostasis represents another ammonia-independent pathway contributing to the neurological phenotype of ASA.
Alpha-Synuclein (B15492655) Elevation
Recent findings have indicated that ASL deficiency can lead to an elevation of alpha-synuclein. medlink.com Alpha-synuclein is a protein that, when it aggregates, is a hallmark of neurodegenerative diseases like Parkinson's disease. nih.govazolifesciences.com While the precise mechanisms linking ASL deficiency to alpha-synuclein elevation are still under investigation, it is hypothesized that the cellular stress caused by the metabolic disturbances in ASA may promote the misfolding and aggregation of this protein. medlink.comnih.gov This elevation of alpha-synuclein could contribute to the long-term neurodegenerative processes observed in some individuals with ASA.
Epilepsy Pathophysiology
Epilepsy is a frequent and often debilitating complication in individuals with ASA, with a reported prevalence of around 60% in some cohorts. medrxiv.orgnih.gov The seizures can be polymorphic, meaning they can present in various forms. medrxiv.org Importantly, the prevailing view is that hyperammonemia is not the primary driver of epileptogenesis in ASA, as many patients with epilepsy have well-controlled ammonia levels. medrxiv.orgnih.gov
Several alternative mechanisms have been proposed:
Central Dopamine Deficiency: A growing body of evidence suggests that a deficiency in central dopamine, a key catecholamine, plays a significant role in the pathophysiology of epilepsy in ASA. medrxiv.orgucl.ac.uk
Arginine-related Neurotoxicity: Some studies have raised questions about the potential neurotoxic role of arginine, which is often supplemented in high doses as part of the standard treatment for ASA. medrxiv.org However, this link is not fully established and requires further investigation. ucl.ac.uk
Nitric Oxide Dysregulation: Given the role of ASL in the nitric oxide cycle, dysregulation of NO signaling in the brain may also contribute to increased neuronal excitability and a lower seizure threshold. medrxiv.org
A retrospective international study highlighted that early-onset epilepsy and an asymmetrical background on electroencephalography (EEG) are predictors of pharmacoresistant epilepsy in ASA. medrxiv.org
Systemic Manifestations and Associated Physiological Abnormalities
| Systemic Manifestation | Associated Physiological Abnormalities |
| Hepatic | Hepatomegaly (enlarged liver), progressive liver fibrosis, and cirrhosis can occur. medlineplus.govorpha.net |
| Dermatological | Trichorrhexis nodosa, characterized by brittle and nodular hair, is a classic finding. medlineplus.govhealth.wa.gov.au Skin lesions can also be present. wikipedia.org |
| Cardiovascular | Systemic hypertension (high blood pressure) is a recognized complication. medlineplus.govorpha.net |
| Gastrointestinal | Patients may experience episodic vomiting and feeding difficulties, particularly during metabolic decompensation. orpha.net |
| Renal | While less common, renal function can be affected, and hypokalemia (low potassium) has been reported. orpha.net |
These systemic issues underscore the widespread importance of ASL function throughout the body and the complex, multi-organ nature of argininosuccinic aciduria. cocukmetabolizma.com
Liver Dysfunction and Fibrosis
Hepatic complications are a significant cause of morbidity in individuals with ASL deficiency. rarediseases.org The spectrum of liver disease in these patients is broad, ranging from asymptomatic hepatomegaly and elevated liver enzymes to the development of progressive fibrosis and cirrhosis. rarediseases.orgnih.govnih.gov Histopathological findings in liver biopsies of affected individuals often reveal hepatocyte enlargement, steatosis (fatty liver), and varying degrees of fibrosis. nih.govnih.gov
The precise mechanisms underlying liver damage in ASL deficiency are multifaceted and not entirely understood. However, the accumulation of argininosuccinic acid is thought to be a primary contributor to this hepatotoxicity. orphananesthesia.euresearchgate.net This is supported by observations that increased levels of argininosuccinic acid correlate with worsening liver function. rarediseases.org Additionally, arginine deficiency, a direct consequence of the enzymatic block, may also play a role in the pathogenesis of liver disease. researchgate.netgdx.net Other proposed mechanisms include nitric oxide (NO) deficiency and increased oxidative stress, which can further exacerbate liver injury. researchgate.netresearchgate.net
| Hepatic Manifestation | Associated Pathophysiological Factors | References |
| Hepatomegaly | Argininosuccinic acid accumulation, inflammation | nih.govnih.gov |
| Elevated Transaminases | Hepatocyte injury from argininosuccinic acid toxicity | nih.govnih.gov |
| Fibrosis and Cirrhosis | Chronic inflammation, oxidative stress, potential direct profibrotic effects of argininosuccinic acid | nih.govcore.ac.uk |
Systemic Hypertension and Vascular Dysfunction
Systemic hypertension is an increasingly recognized complication of ASL deficiency, often occurring independently of the frequency or severity of hyperammonemic episodes. orphananesthesia.eu This suggests a distinct pathophysiological mechanism separate from the neurotoxic effects of ammonia. The leading hypothesis for the development of hypertension in this patient population is endothelial dysfunction secondary to nitric oxide (NO) deficiency. nih.govrarediseases.orgnih.gov
ASL plays a critical role in the endogenous synthesis of arginine, which is the sole substrate for nitric oxide synthase (NOS) to produce NO. nih.gov NO is a potent vasodilator and is essential for maintaining vascular tone and endothelial health. In ASL deficiency, the reduced availability of arginine leads to decreased NO production. rarediseases.orgnih.gov This impairment in the NO signaling pathway results in increased vascular resistance and, consequently, elevated blood pressure. nih.gov Furthermore, the uncoupling of NOS due to arginine deficiency can lead to the production of reactive oxygen species, contributing to oxidative stress and further vascular damage. nih.gov
| Vascular Abnormality | Underlying Mechanism | Key Molecules Involved | References |
| Systemic Hypertension | Increased vascular resistance | Nitric Oxide (decreased), Arginine (decreased) | orphananesthesia.eurarediseases.orggdx.net |
| Endothelial Dysfunction | Impaired vasodilation, increased oxidative stress | Nitric Oxide Synthase, Reactive Oxygen Species | nih.govnih.gov |
Impairment of Creatinine (B1669602) Clearance
Renal dysfunction, specifically an impairment of creatinine clearance, has been identified as a complication associated with ASL deficiency. orphananesthesia.eunih.gov Studies involving a hypomorphic mouse model of ASL deficiency have demonstrated decreased renal creatinine clearance, providing experimental evidence for this clinical observation. rarediseases.orgnih.gov
The kidneys play a significant role in the synthesis of arginine, with the proximal tubules being a primary site of this process. nih.gov While the exact pathophysiological mechanisms leading to impaired creatinine clearance in ASL deficiency are not fully elucidated, it is hypothesized that the chronic accumulation of argininosuccinic acid may have a direct or indirect toxic effect on renal tubular function. Additionally, the systemic vascular dysfunction and altered hemodynamics resulting from NO deficiency could also contribute to a reduction in glomerular filtration rate over time. Further research is needed to fully understand the intricate relationship between argininosuccinic acid accumulation and the decline in renal function.
Electrolyte Imbalances and Renal Wasting
Patients with ASL deficiency can present with various electrolyte imbalances, the etiology of which is often unclear. orphananesthesia.eunih.gov These disturbances can occur even in individuals who are not undergoing treatment with nitrogen-scavenging medications, suggesting a direct link to the underlying metabolic defect. orphananesthesia.eu One of the proposed mechanisms for these electrolyte abnormalities is increased renal wasting. orphananesthesia.eunih.govnih.gov
The specific nature of the electrolyte imbalances can vary, but hypokalemia has been noted as a potential complication. europa.eu The pathophysiology of this renal wasting is not well defined but may be related to a subtle tubular dysfunction. It is possible that the accumulation of argininosuccinic acid or other metabolic byproducts interferes with the normal reabsorptive processes in the renal tubules, leading to the inappropriate loss of certain electrolytes in the urine. The complexity of renal involvement in ASL deficiency highlights the systemic nature of this disorder and the need for comprehensive monitoring of kidney function and electrolyte status in affected individuals.
Animal Models
Animal models are indispensable for studying the systemic effects of ASL deficiency, providing insights into the complex interplay between different organs and systems that cannot be replicated in vitro.
A key tool in ASA research is the hypomorphic mouse model, AslNeo/Neo. nih.govnih.gov This model is engineered with a neomycin resistance cassette inserted into the Asl gene, which significantly reduces the expression and activity of the ASL enzyme to less than 20% of normal levels. nih.govjax.org This reduction recapitulates the biochemical and clinical phenotype of human ASA. nih.govnih.gov
Affected AslNeo/Neo mice are identifiable by their reduced size and abnormal hair growth. nih.govnih.gov They exhibit hyperammonemia, elevated plasma argininosuccinic acid, and low plasma arginine, mirroring the metabolic disturbances seen in human patients. nih.gov The model also presents with multi-organ dysfunction, including elevated liver transaminases, decreased renal creatinine clearance, and hypertension. nih.govjax.orgresearchgate.net Histological analysis reveals involvement of the immune, hematopoietic, renal, and cardiovascular systems. nih.govjax.org A significant finding in these mice is a systemic deficiency in nitric oxide (NO), a critical signaling molecule. nih.govresearchgate.net This NO deficiency is observed in various tissues, including the heart, and contributes to endothelial dysfunction, as evidenced by the inability of aortic rings to relax in response to acetylcholine. nih.gov The AslNeo/Neo model has been instrumental in demonstrating that the consequences of ASL deficiency extend beyond the urea cycle, impacting NO homeostasis and vascular health. nih.gov These mice typically have a limited lifespan, often not surviving beyond three to four weeks, which presents challenges for long-term studies. nih.govjax.org
Table 1: Phenotypic Characteristics of the AslNeo/Neo Mouse Model
| Characteristic | Finding in AslNeo/Neo Mice | Reference |
|---|---|---|
| Physical Appearance | Reduced size, abnormal hair patterning | nih.govnih.gov |
| Biochemical Profile | Hyperammonemia, elevated plasma argininosuccinic acid, low plasma arginine | nih.gov |
| Organ Function | Elevated liver transaminases, decreased renal creatinine clearance | nih.govjax.orgresearchgate.net |
| Cardiovascular | Elevated systolic and diastolic blood pressure, endothelial dysfunction | nih.govjax.orgresearchgate.net |
| Metabolic | Systemic nitric oxide (NO) deficiency | nih.govresearchgate.net |
| Survival | Limited, often up to 3-4 weeks | nih.govjax.org |
To dissect the tissue-specific roles of ASL, researchers have developed cell-specific conditional knockout mouse models. These models allow for the deletion of the Asl gene in particular cell types, such as endothelial cells. nih.govresearchgate.net This approach has been crucial in demonstrating that a primary defect in the endothelium is sufficient to cause a distinct form of hypertension. nih.govresearchgate.net By specifically deleting Asl in endothelial cells, studies have shown that this leads to vascular dysfunction characterized by reduced nitric oxide production, increased oxidative stress, and impaired angiogenesis. nih.govresearchgate.net These findings highlight that some of the systemic pathologies in ASA, particularly hypertension, are a direct consequence of endothelial-specific ASL deficiency, independent of the hyperammonemia that results from liver-specific deficiency. nih.govresearchgate.net
In Vitro Cellular Models
In vitro models provide a controlled environment to investigate the cellular and molecular mechanisms underlying ASL deficiency, complementing the systemic view offered by animal models.
Human Embryonic Kidney 293 (HEK293) cells and their derivatives, like 293T cells, are a widely used in vitro system in biomedical research due to their ease of maintenance and high transfection efficiency. mdpi.comnih.gov In the context of argininosuccinic acid studies, HEK293 cells have been utilized to test the efficacy of novel therapeutic approaches, such as mRNA-based therapies. mdpi.com For instance, these cells have been used to screen different optimizations of ASL-encoding mRNA constructs, with researchers measuring the resulting protein expression levels to identify the most potent candidates for further development. mdpi.com
A significant advancement in modeling ASA has been the use of induced pluripotent stem cells (iPSCs). nih.gov Fibroblasts from patients with ASA can be reprogrammed into iPSCs, which can then be differentiated into various cell types, including endothelial cells. nih.govnih.govjci.org This technology provides a patient-specific model to study the disease in a relevant cell type. nih.govresearchgate.net Studies using iPSC-derived endothelial cells from ASA patients have confirmed that these cells exhibit a nitric oxide deficiency compared to control cells from healthy individuals. nih.govresearchgate.netjci.org This "disease-in-a-dish" model allows for detailed investigation of endothelial dysfunction and serves as a platform for testing potential therapies in a human genetic context. nih.govnih.gov
Table 2: Key Findings from iPSC-Derived Endothelial Cell Models of ASA
| Research Finding | Description | Reference |
|---|---|---|
| Nitric Oxide Deficiency | Endothelial cells derived from ASA patient iPSCs demonstrate reduced nitric oxide (NO) production compared to healthy controls. | nih.govresearchgate.netjci.org |
| Vascular Dysfunction | The model recapitulates endothelial-dependent vascular dysfunction observed in vivo. | nih.govresearchgate.net |
| Therapeutic Screening | Provides a platform to test the ability of therapeutic agents to rescue the cellular phenotype. | nih.gov |
Primary Human Aortic Endothelial Cells (HAECs) are a valuable in vitro model for studying the vascular endothelium. nih.govresearchgate.netjci.org Research using HAECs has been pivotal in establishing the direct role of ASL in endothelial nitric oxide production. nih.govresearchgate.netjci.org Through techniques like siRNA-mediated gene silencing to knock down ASL expression, scientists have demonstrated that loss of ASL in these cells leads to decreased NO synthesis. nih.govresearchgate.net These studies, in conjunction with data from animal and patient-derived iPSC models, have solidified the concept that ASL is crucial for maintaining endothelial function and that its deficiency is a primary driver of the vascular pathology seen in argininosuccinic aciduria. nih.govresearchgate.net
Functional Genetic Assays
Functional genetic assays are pivotal in understanding the impact of genetic mutations on the function of enzymes involved in metabolic pathways. In the context of argininosuccinic acid metabolism, these assays are crucial for correlating genotype with phenotype, particularly in disorders like argininosuccinic aciduria, which is caused by mutations in the argininosuccinate lyase (ASL) gene.
Advanced Analytical Techniques for Metabolite Quantification
Accurate quantification of argininosuccinic acid and other related metabolites in biological fluids is essential for the diagnosis and monitoring of argininosuccinic aciduria. A variety of sophisticated analytical techniques have been developed and refined to provide the necessary sensitivity and specificity for clinical and research applications.
Ion-Exchange Chromatography with Post-Column Detection
Ion-exchange chromatography (IEC) is a classic and robust method for the analysis of amino acids, including argininosuccinic acid. 193.16.218pickeringlabs.com This technique separates molecules based on their net electrical charge. ucl.ac.uk The stationary phase is a resin with charged functional groups, and the mobile phase is a buffer system, typically with a specific pH and ionic strength. 193.16.218ucl.ac.uk
In the analysis of amino acids, a cation-exchange resin is commonly used. The amino acids, which are positively charged at the acidic pH of the mobile phase, bind to the negatively charged resin. pickeringlabs.com They are then eluted from the column by a carefully controlled gradient of increasing pH or ionic strength, which alters their charge and displaces them from the resin. ucl.ac.uk
After separation on the column, the eluted amino acids are mixed with a derivatizing agent that makes them detectable. A widely used method is post-column derivatization with ninhydrin (B49086) . 193.16.218sentradinamika.id The ninhydrin reacts with the amino acids to produce a colored compound, which can be quantified by a spectrophotometer. 193.16.218
Detailed Research Findings:
IEC with post-column ninhydrin derivatization is considered a reliable and established method for clinical laboratories, providing unequivocal separations. sentradinamika.id However, a challenge with standard IEC is that argininosuccinic acid can co-elute with other more common amino acids, such as leucine, which can complicate its quantification. utah.edu Despite this, specialized protocols have been developed to achieve the separation of key metabolites like argininosuccinic acid in a single run. sentradinamika.id The primary advantage of the post-column derivatization approach is its robustness and minimal sample preparation requirements compared to pre-column methods. 193.16.218pickeringlabs.com
| Technique | Principle | Detection Method | Key Findings |
| Ion-Exchange Chromatography | Separation based on net electrical charge of amino acids. | Post-column derivatization with ninhydrin to form a colored compound. | A reliable, established method, though argininosuccinic acid may co-elute with other amino acids in standard protocols. |
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation and quantification of amino acids. When coupled with fluorescence detection, it offers high sensitivity. For amino acids that are not naturally fluorescent, a pre-column derivatization step is employed. researchgate.netptbioch.edu.plresearchgate.net This involves reacting the amino acids in the sample with a fluorescent tag before they are injected into the HPLC system.
Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) and 3-mercaptopropionic acid (MPA). researchgate.netresearchgate.net These reagents react with the primary amino groups of the amino acids to form highly fluorescent derivatives. ptbioch.edu.plresearchgate.net The derivatized amino acids are then separated, typically using a reversed-phase HPLC column, and detected by a fluorescence detector. researchgate.netptbioch.edu.pl
Detailed Research Findings:
Research has demonstrated the use of HPLC with fluorescence detection for analyzing the amino acid profile in plasma samples of individuals with argininosuccinic aciduria. researchgate.netptbioch.edu.pl In one study, specific excitation and emission wavelengths (330 nm and 450 nm, respectively) were used for the detection of the OPA-derivatized amino acids. researchgate.netptbioch.edu.plnih.gov While this method is often used to measure elevated levels of citrulline, a key marker for the disorder, it is capable of determining the broader amino acid profile. researchgate.netptbioch.edu.plnih.gov For instance, one study reported a citrulline concentration of 220 µmol/L in infants with the disorder, compared to 22 µmol/L in healthy infants. researchgate.netnih.gov Another study using reversed-phase HPLC with O-phthaldialdehyde derivatization was able to determine argininosuccinate in urine samples as small as 1 microliter from a patient. nih.gov
| Technique | Principle | Detection Method | Key Findings |
| HPLC with Fluorescence Detection | Separation of derivatized amino acids via HPLC. | Pre-column derivatization with agents like OPA to create fluorescent compounds. | A highly sensitive method for determining the amino acid profile, including key markers like citrulline, in biological samples. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a cornerstone in clinical laboratories for the quantification of metabolites, including argininosuccinic acid. nih.govnih.gov This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.goviu.edu
The LC component separates the molecules in the sample, and the mass spectrometer then ionizes them and separates the ions based on their mass-to-charge ratio. In a tandem mass spectrometer, specific parent ions are selected, fragmented, and then the resulting product ions are detected. This process provides a high degree of certainty in the identification and quantification of the target analyte. nih.gov
Detailed Research Findings:
LC-MS/MS is a rapid and accurate method for measuring urea cycle-related amino acids. nih.gov It has been successfully applied to quantify argininosuccinic acid in plasma and dried blood spots. nih.govnih.gov One novel LC-MS/MS method utilizes a mixed-mode solid-phase separation that can rapidly quantify argininosuccinic acid without the need for derivatization. nih.goviu.edu This method demonstrated excellent limits of quantification (1 μmol/L), linearity, and precision. nih.gov LC-MS/MS is particularly valuable because it can detect very low amounts of argininosuccinic acid, which might be missed by IEC, especially in plasma where its concentration is lower than in urine. utah.edu The technique is sensitive enough to detect subtle but clinically relevant elevations of argininosuccinic acid. iu.edu
| Technique | Principle | Detection Method | Key Findings |
| LC-MS/MS | Separation of molecules by LC followed by identification and quantification based on mass-to-charge ratio using tandem mass spectrometry. | Mass spectrometry. | A rapid, highly sensitive, and specific method for quantifying argininosuccinic acid, even at low concentrations, without the need for derivatization. |
Sample Collection Methods (e.g., Dried Blood Spots)
The method of sample collection is a critical pre-analytical step that can significantly impact the ease and feasibility of metabolic screening and monitoring. Dried blood spots (DBS) have emerged as a highly effective and minimally invasive method for collecting blood samples. nih.govbrieflands.com This technique involves spotting a small amount of blood, typically from a heel or finger prick, onto a special filter paper card. brieflands.com The card is then allowed to dry, and the stable DBS can be easily transported to a laboratory for analysis. nih.gov
Detailed Research Findings:
Dried blood spots are routinely used for newborn screening for various inherited metabolic diseases, including argininosuccinic aciduria. nih.govbrieflands.com The primary analytical technique used for DBS analysis is LC-MS/MS. nih.gov Research has demonstrated the development of rapid and accurate LC-MS/MS methods for measuring urea cycle amino acids, including argininosuccinic acid, from DBS. nih.gov One such method requires as little as 20 μL of blood and has a relatively fast extraction and detection time. nih.gov While DBS are excellent for diagnosis and screening, some studies suggest that for routine monitoring of amino acid levels to assess treatment efficacy, plasma samples may provide more consistent results. brieflands.com Nevertheless, DBS remains a reliable and invaluable tool, particularly in animal research and for optimizing dietary management in patients. nih.gov
| Sample Collection Method | Description | Associated Analytical Technique | Key Findings |
| Dried Blood Spots (DBS) | A small amount of blood is spotted and dried on filter paper. | Primarily LC-MS/MS. | A minimally invasive, stable, and easily transportable sample type, widely used for newborn screening and monitoring of argininosuccinic acid levels. |
An in-depth examination of Argininosuccinic Acid Disodium (B8443419) reveals its significance in advanced biomedical research, particularly in understanding the genetic and molecular underpinnings of metabolic disorders. Methodologies ranging from high-throughput sequencing to prenatal diagnostics have been pivotal in elucidating the role of its corresponding acid in human health. Furthermore, the compound serves as a valuable reagent in specialized physiological studies.
Emerging and Advanced Therapeutic Research Strategies for Asl Deficiency
Gene Therapy Approaches
Gene therapy for ASL deficiency aims to introduce a functional copy of the ASL gene to restore enzyme activity, primarily in the liver, to correct the urea (B33335) cycle defect. Various viral and non-viral vector systems are under investigation to achieve safe and effective gene delivery.
Adeno-associated viral (AAV) vectors are a leading platform for in vivo gene therapy due to their favorable safety profile and ability to efficiently transduce liver cells. nih.gov Research has focused on AAV serotype 8 (AAV8) for its strong tropism for hepatocytes.
In preclinical studies using a mouse model of ASA, a single intravenous administration of an AAV8 vector carrying a codon-optimized human ASL gene demonstrated significant therapeutic benefits. heraldopenaccess.usoup.com Neonatal administration of the AAV8-ASL vector extended the survival of ASA mice, although not to the levels of wild-type mice. oup.com When administered to adolescent mice, the therapy led to increased survival and body weight, along with the correction of disease-related metabolites. oup.com Another study utilized an AAV8 vector with a murine ASL gene, which also showed improved survival in adult mice. mdpi.com These studies establish AAV8-mediated gene therapy as a viable strategy for treating the hepatic manifestations of ASA. heraldopenaccess.usoup.com
Preclinical Efficacy of AAV8 Gene Therapy in a Mouse Model of ASA
| Outcome Measure | Neonatal Administration | Adolescent Administration | Reference |
|---|---|---|---|
| Survival | Extended, but not to wild-type levels | Increased | oup.com |
| Body Weight | - | Increased | oup.com |
| Metabolite Correction | - | Corrected | oup.com |
Lentiviral vectors, another type of viral vector, are also being explored for their potential in treating ASL deficiency. semanticscholar.org These vectors can integrate into the host cell's genome, potentially offering long-term gene expression.
In a preclinical study using an ASL-deficient mouse model, a single intravenous injection of a lentiviral vector carrying the human ASL transgene led to significant improvements. semanticscholar.org The treated mice showed normalization of growth, fur coat pattern, and urea cycle biomarkers. semanticscholar.org Furthermore, liver ASL activity and protein expression reached levels comparable to physiological levels at three months post-injection. semanticscholar.org Safety studies were also conducted to assess the risk of genotoxicity, a potential concern with integrating vectors. The results showed no significant difference in survival or liver-to-body weight ratio, and pathological analysis revealed no signs of tumor formation, suggesting the feasibility of this approach. semanticscholar.org
A non-viral alternative to gene therapy involves the use of messenger RNA (mRNA) encapsulated in lipid nanoparticles (LNPs) to deliver the genetic instructions for producing the ASL enzyme. mdpi.comnih.gov This approach avoids the risks associated with viral vectors, such as immunogenicity and insertional mutagenesis. mdpi.com
Preclinical studies have demonstrated the potential of LNP-formulated, nucleoside-modified mRNA (modRNA) encoding the human ASL enzyme. mdpi.comnih.gov In a mouse model of ASL deficiency, intravenous administration of an optimized ASL mRNA-LNP therapeutic drastically improved the survival of the mice. mdpi.comnih.gov The therapy resulted in robust expression of the ASL protein both in vitro and in vivo. mdpi.com This approach offers a promising alternative to AAV-based therapies for the treatment of ASA. mdpi.comnih.gov
To enhance the efficacy of mRNA therapeutics, various components of the mRNA molecule can be optimized. mdpi.comresearchgate.net This includes modifications to the 5' cap, the 5' and 3' untranslated regions (UTRs), the protein-coding sequence (CDS), and the poly(A) tail. mdpi.comresearchgate.net
In the development of an ASL mRNA therapeutic, researchers engineered and tested multiple versions of the ASL-encoding mRNA. mdpi.comnih.gov These optimizations aimed to increase the efficiency and safety of the therapeutic. nih.gov For instance, different 5' and 3' UTRs were utilized to regulate translational efficiency. nih.gov The coding sequence for the wild-type ASL enzyme was also codon-optimized to improve protein expression. researchgate.netnih.gov These modifications collectively contribute to a more potent and durable therapeutic effect. youtube.com
The effectiveness of gene therapy strategies in preclinical models of ASL deficiency is assessed through a variety of outcome measures. These include:
Enzyme Activity: Direct measurement of ASL enzyme activity in liver tissue to confirm functional protein production. semanticscholar.orgresearchgate.net
Protein Expression: Western blot analysis to detect the presence and quantity of the ASL protein in liver cells.
Biomarker Normalization: Measurement of key metabolic biomarkers in the blood, such as ammonia (B1221849), argininosuccinic acid, and citrulline, to assess the restoration of urea cycle function. semanticscholar.org
Survival and Growth: Monitoring the lifespan and body weight of treated animals compared to untreated controls. oup.comnih.gov
Genotoxicity: Assessment of potential adverse effects related to the integration of viral vectors into the host genome, including the formation of tumors. semanticscholar.org
Key Preclinical Outcome Measures for ASL Deficiency Gene Therapy
| Outcome Measure | Description | Therapeutic Approach Assessed | Reference |
|---|---|---|---|
| ASL Enzyme Activity | Restoration of the catalytic function of the ASL enzyme in the liver. | Lentiviral, AAV, mRNA | semanticscholar.orgresearchgate.net |
| ASL Protein Expression | Detection of the therapeutic ASL protein in hepatocytes. | Lentiviral, AAV, mRNA | |
| Biomarker Normalization | Correction of elevated levels of ammonia, argininosuccinic acid, and citrulline. | Lentiviral, AAV, mRNA | semanticscholar.org |
| Survival and Growth | Improvement in lifespan and body weight of treated animal models. | Lentiviral, AAV, mRNA | oup.comnih.gov |
| Genotoxicity Assessment | Evaluation of the safety profile, particularly for integrating viral vectors. | Lentiviral | semanticscholar.org |
Protein and Enzyme Delivery Systems
While gene therapy aims to provide a long-term solution by introducing the genetic blueprint for the ASL enzyme, another area of research focuses on directly supplying the deficient protein or enzyme to the body.
Conventional protein-based enzyme replacement therapy (ERT) faces a significant challenge for cytosolic enzymes like ASL, as they are generally not taken up by cells efficiently. oup.com This limitation has spurred the investigation of novel delivery systems. One promising approach involves the use of extracellular vesicles (EVs). oup.com EVs are naturally occurring nanoparticles that can be engineered to carry therapeutic cargo, such as proteins, and have been shown to be taken up by various organs, including the liver. oup.com This strategy could potentially overcome the delivery hurdles of traditional ERT for urea cycle disorders.
Exosome-Based Delivery of ASL Protein
Exosomes are nano-sized extracellular vesicles that play a crucial role in cell-to-cell communication by transporting various bioactive molecules, including proteins, lipids, and nucleic acids. nih.govmdpi.com Their natural ability to transport cargo, combined with their biocompatibility and low immunogenicity, makes them an attractive vehicle for targeted drug delivery. nih.govmdpi.com In the context of ASL deficiency, research is exploring the potential of using exosomes to deliver functional ASL protein to target cells.
The core concept involves loading exosomes with therapeutic cargo, such as the ASL protein, which can then be administered to patients. These exosomes can potentially be engineered to target specific tissues, thereby delivering the enzyme where it is most needed and mitigating the systemic effects of the deficiency. mdpi.com Studies have shown that exosomes can be isolated from various sources, including mesenchymal stromal cells and bovine colostrum, and loaded with therapeutic agents like paclitaxel, demonstrating their versatility as a delivery platform. nih.gov While still in the preclinical phase for ASL deficiency, exosome-based protein delivery represents a promising frontier for enzyme replacement therapy.
Cell-Based Therapies
Cell-based therapies offer a potential avenue for restoring metabolic function in patients with ASL deficiency. The primary goal of these therapies is to introduce healthy cells that can perform the enzymatic function lacking in the patient's own cells.
Liver-Derived Progenitor Cells
Liver-derived progenitor cells are a focal point of research in cell-based therapies for liver-related metabolic disorders. nih.gov These cells possess a high proliferative capacity, which allows for the generation of a large number of therapeutic cells from a small initial sample. nih.govca.gov This is a significant advantage over the use of mature hepatocytes, the supply of which is limited by the shortage of donor organs. nih.govca.gov
The therapeutic strategy involves transplanting these progenitor cells into the patient, where they can engraft in the liver and differentiate into functional hepatocytes capable of producing the ASL enzyme. Research has demonstrated the potential of human hepatocyte progenitor cells to be maintained and expanded in vitro while retaining their in vivo regenerative capacity. ca.gov Successful use of fetal hepatic progenitors in treating other metabolic disorders like Crigler-Najjar syndrome provides a strong rationale for their investigation in ASL deficiency. nih.gov
Experimental Pharmacological Modalities
Beyond protein and cell-based approaches, researchers are investigating small molecule and other pharmacological interventions to counteract the downstream pathological effects of ASL deficiency.
Antioxidant Interventions to Mitigate Oxidative Stress
A growing body of evidence indicates that the accumulation of argininosuccinic acid induces significant oxidative stress, which is believed to contribute to the neurodegeneration seen in ASL deficiency. nih.govresearchgate.netmedchemexpress.com This has led to the exploration of antioxidant therapies as a means to protect against cellular damage.
Mechanism of Oxidative Stress: Studies have shown that argininosuccinic acid can lead to lipid and protein oxidation, a decrease in the crucial antioxidant glutathione (B108866), and an increase in reactive oxygen species in the brain. nih.govmedchemexpress.com Both the direct toxicity of argininosuccinate (B1211890) and the associated nitric oxide (NO) deficiency are thought to be pro-oxidant mechanisms. researchgate.net
Therapeutic Potential of Antioxidants: Preclinical studies have demonstrated that antioxidants such as melatonin (B1676174) and N-acetylcysteine can prevent the pro-oxidant effects induced by argininosuccinic acid in rat brains. nih.gov These findings suggest that antioxidant supplementation could serve as an adjuvant therapy to mitigate neurological damage in patients.
Below is a table summarizing the effects of Argininosuccinic Acid on oxidative stress parameters from in vitro studies.
| Parameter | Effect of Argininosuccinic Acid | Impact of Antioxidants (Melatonin, GSH) |
| Lipid Oxidation | Increased | Prevented/Attenuated |
| Protein Oxidation | Increased | Prevented/Attenuated |
| Reduced Glutathione (GSH) | Decreased | Prevented |
| Reactive Oxygen Species (ROS) | Increased | Prevented |
| Reactive Nitrogen Species (RNS) | Increased | Not specified |
| Superoxide (B77818) Dismutase Activity | Decreased | Not specified |
| Glutathione Peroxidase Activity | Decreased | Not specified |
Nitrite (B80452) and Nitrate (B79036) Supplementation
ASL plays a critical role in the synthesis of nitric oxide (NO), a vital signaling molecule. In ASL deficiency, impaired NO production contributes to significant long-term complications, most notably systemic hypertension. nih.govnih.gov
Rationale for Supplementation: Individuals with ASL deficiency are unable to efficiently generate NO, even with arginine supplementation, due to the disruption of a key protein complex required for NO synthesis. nih.govresearchgate.net This has led to the hypothesis that direct supplementation with NO donors could bypass this metabolic block. nih.gov
Clinical and Preclinical Findings: Preclinical models have shown that hypertension in ASL-deficient mice is due to a vascular-specific loss of ASL and can be corrected by NO supplementation. nucdf.org In a proof-of-principle case study, a patient with long-standing hypertension that was resistant to multiple antihypertensive medications responded successfully to NO supplementation. nucdf.org Furthermore, a clinical trial was conducted to assess the effects of a nitric oxide dietary supplement on various parameters in individuals with ASL deficiency. nucdf.org The use of specially formulated inorganic nitrite supplements has shown success in normalizing blood pressure in patients. nih.gov
Future Directions in Argininosuccinic Acid Research
Elucidating Complex Pathophysiological Mechanisms
Argininosuccinic aciduria (ASA) presents a complex clinical picture that is not solely explained by hyperammonemia. scispace.com While elevated ammonia (B1221849) is a hallmark of urea (B33335) cycle disorders, patients with ASA exhibit a high rate of neurological complications even in the absence of severe hyperammonemic episodes. cocukmetabolizma.comnih.gov This suggests that other mechanisms contribute significantly to the pathophysiology of the disease.
Current research is focused on several key areas to unravel these complex mechanisms:
Nitric Oxide (NO) Deficiency: ASL is crucial for the synthesis of L-arginine, the sole substrate for nitric oxide synthase (NOS) to produce nitric oxide. nih.govnucdf.org NO is a vital signaling molecule with diverse physiological roles, including neurotransmission and vascular relaxation. nih.gov A deficiency in ASL leads to a systemic nitric oxide deficiency, which is thought to be a major contributor to the neurological and systemic complications seen in ASA, such as hypertension and neurocognitive deficits. nih.govnih.govnih.gov Research has shown that ASL has a structural role in maintaining a multiprotein complex that facilitates the channeling of arginine to NOS for efficient NO production. cocukmetabolizma.comnih.gov The absence of ASL disrupts this complex, impairing NO synthesis even when exogenous arginine is supplied. nih.gov
Argininosuccinic Acid Toxicity: The accumulation of argininosuccinic acid in the blood and urine is the primary biomarker for ASA. healthmatters.io While traditionally viewed as a diagnostic marker, emerging evidence suggests that argininosuccinic acid and its metabolites, such as guanidinosuccinic acid (GSA), may have direct toxic effects on the central nervous system. cocukmetabolizma.com However, the precise mechanisms of this toxicity are still under investigation and are largely based on assumption rather than direct experimental evidence. cocukmetabolizma.com
Arginine and Downstream Metabolite Deficiency: ASL is the only enzyme in the body capable of synthesizing arginine. nih.gov Arginine is a precursor for numerous essential molecules beyond nitric oxide, including creatine (B1669601), polyamines, proline, and glutamate (B1630785). nih.govnih.gov A deficiency in arginine can, therefore, lead to a cascade of metabolic disturbances affecting various cellular functions. For instance, reduced creatine levels have been observed in the white matter of patients with ASA. researchgate.net
Oxidative and Nitrosative Stress: The generation of new transgenic ASL-deficient mouse models has been instrumental in studying the pathophysiology of ASA. researchgate.netnih.gov These models have revealed the significant role of oxidative and nitrosative stress in the disease process. researchgate.netnih.gov A lack of arginine substrate can lead to the uncoupling of NOS, resulting in the production of superoxide (B77818) radicals instead of NO, which contributes to oxidative stress. nih.gov
| Pathophysiological Mechanism | Key Findings | Primary Research Focus |
|---|---|---|
| Nitric Oxide (NO) Deficiency | ASL is required for both the synthesis and channeling of L-arginine to nitric oxide synthase (NOS). nih.gov Deficiency leads to hypertension and neurocognitive deficits. nih.gov ASL has a structural role in a protein complex for NO synthesis. cocukmetabolizma.com | Investigating the precise role of ASL in the NOS-containing protein complex and the downstream effects of NO deficiency on neuronal function. |
| Argininosuccinic Acid Toxicity | Elevated levels of argininosuccinic acid and its metabolite, guanidinosuccinic acid (GSA), are suspected to be neurotoxic. cocukmetabolizma.com | Determining the direct toxic effects of argininosuccinic acid and GSA on neural cells and brain function. |
| Arginine & Metabolite Deficiency | ASL is the sole enzyme for endogenous arginine synthesis. nih.gov Arginine is a precursor for creatine, polyamines, proline, and glutamate. nih.govnih.gov | Characterizing the impact of deficiencies in arginine-derived metabolites on neurological and systemic symptoms. |
| Oxidative/Nitrosative Stress | ASL-deficient mouse models demonstrate increased oxidative and nitrosative stress. researchgate.netnih.gov Uncoupling of NOS due to arginine deficiency may contribute. nih.gov | Understanding the sources and consequences of oxidative stress in ASA and evaluating the therapeutic potential of antioxidants. |
Developing Novel Therapeutic Approaches for Neurological Outcomes
The long-term neurological outcomes for individuals with ASA are often disappointing, even with standard treatments aimed at controlling ammonia levels. cocukmetabolizma.com This has spurred research into novel therapeutic strategies that specifically target the neurological aspects of the disease.
Future therapeutic directions include:
Gene Therapy: Correcting the faulty ASL gene is a promising approach. Liver-directed gene therapy using adeno-associated viral (AAV) vectors has shown success in mouse models of ASA, correcting the urea cycle. mdpi.com However, addressing the neurological symptoms may require gene therapy that can cross the blood-brain barrier to correct the enzyme deficiency in the brain. action.org.ukresearchgate.net Research suggests that an injection at birth could potentially treat the brain disease, with a second injection in adulthood for liver symptoms. action.org.uk
mRNA-Based Therapies: Messenger RNA (mRNA) therapeutics encased in lipid nanoparticles (LNP) offer an alternative to viral vectors for gene replacement. nih.gov A novel approach using nucleoside-modified ASL-encoding mRNA has been developed. nih.gov In a mouse model of ASL deficiency, intravenous administration of this therapy drastically improved survival rates. nih.gov This technology could have broader applications for other rare genetic disorders. nih.gov
Nitric Oxide Supplementation: Given the evidence for systemic NO deficiency in ASA, researchers are investigating nitric oxide supplementation as a treatment. thinkgenetic.org Initial studies have shown some benefits, including lowered blood pressure and mild neurological improvement. thinkgenetic.org Clinical trials are underway to assess the effects of a nitric oxide dietary supplement on cognitive function, memory, and motor skills in patients with ASA. nucdf.org
Engineered Exosomes: Evox Therapeutics is developing a novel drug delivery platform using engineered exosomes, which are natural vesicular carriers. openpr.com These exosomes are being designed to cross the blood-brain barrier and deliver therapeutics to the central nervous system, which could be a significant advancement for treating the neurological symptoms of ASA. openpr.com
| Therapeutic Approach | Mechanism of Action | Current Stage of Development | Potential Impact on Neurological Outcomes |
|---|---|---|---|
| Gene Therapy (AAV vectors) | Delivers a functional copy of the ASL gene to restore enzyme activity. action.org.uk | Preclinical studies in mouse models have shown correction of the urea cycle. mdpi.com | May require delivery across the blood-brain barrier to directly address neurological deficits. action.org.ukresearchgate.net |
| mRNA-LNP Therapy | Provides a template for the body's cells to produce the functional ASL enzyme. nih.gov | Demonstrated survival benefit in a mouse model of ASL deficiency. nih.gov | Potential for systemic correction, but CNS penetration and long-term efficacy are key research areas. |
| Nitric Oxide Supplementation | Aims to correct the systemic nitric oxide deficiency observed in ASA. thinkgenetic.org | Clinical trials are ongoing to evaluate its effect on neurocognitive functions. nucdf.org | Early reports suggest potential for mild neurological improvement and blood pressure control. thinkgenetic.org |
| Engineered Exosomes | Utilizes natural vesicles to deliver therapeutics across the blood-brain barrier. openpr.com | Preclinical development in collaboration with University College London. researchandmarkets.com | Could enable targeted delivery of therapies to the central nervous system to address neurological symptoms directly. openpr.com |
Advancing Diagnostic and Monitoring Techniques
Early and accurate diagnosis, coupled with robust monitoring, is crucial for managing ASA and improving patient outcomes. While newborn screening has been instrumental, there is a continuous need to refine these techniques for greater precision and prognostic value.
Future advancements in this area include:
Newborn Screening (NBS): NBS programs that detect elevated levels of citrulline in dried blood spots are effective in identifying infants with ASA. thinkgenetic.org The neurological outcome for patients diagnosed through NBS is significantly better than for those diagnosed symptomatically. cocukmetabolizma.com Future efforts will likely focus on optimizing screening algorithms and expanding NBS programs globally. openpr.com
Biomarker Discovery: The diagnosis of ASA is confirmed by elevated levels of argininosuccinic acid in the plasma or urine. orpha.netnih.gov Plasma amino acid analysis also typically shows elevated citrulline and low arginine. nih.gov However, there is a need for biomarkers that can better predict disease severity and long-term neurological outcomes. delveinsight.com Untargeted metabolomic profiling is an emerging technique that can reveal multiple pathway perturbations and identify new clinical biomarkers in urea cycle disorders. nih.gov
Molecular Genetic Testing: Identifying the specific mutations in the ASL gene confirms the diagnosis and is crucial for genetic counseling. orpha.netnih.gov While there is currently no strong correlation between genotype and clinical outcome, ongoing research aims to establish clearer genotype-phenotype correlations, which could aid in predicting disease course and tailoring treatments. nih.govelsevierpure.com
Advanced Neuroimaging: Brain MRI in patients with ASA can reveal a range of abnormalities, including parenchymal infarcts, white matter hyperintensities, and cortical atrophy. researchgate.net Magnetic resonance spectroscopy (MRS) has also shown reduced creatine levels in the white matter. researchgate.net Future research will likely involve the use of more advanced neuroimaging techniques to monitor disease progression and the response to novel therapies.
| Technique | Current Application | Future Direction |
|---|---|---|
| Newborn Screening (NBS) | Measurement of citrulline in dried blood spots for early detection. thinkgenetic.org | Global expansion of NBS programs and refinement of screening algorithms for improved sensitivity and specificity. openpr.com |
| Biomarker Analysis | Measurement of argininosuccinic acid in plasma and urine for diagnosis. orpha.netnih.gov | Discovery of new prognostic biomarkers through untargeted metabolomic profiling to better predict neurological outcomes. nih.gov |
| Molecular Genetic Testing | Confirms diagnosis by identifying mutations in the ASL gene. nih.gov | Establishing stronger genotype-phenotype correlations to improve prognostic accuracy and guide personalized medicine. nih.gov |
| Neuroimaging (MRI/MRS) | Identifies structural brain abnormalities and metabolic changes like reduced creatine. researchgate.net | Utilizing advanced imaging techniques as non-invasive biomarkers to track disease progression and therapeutic efficacy. |
Expanding Understanding of ASL Physiological Roles Outside the Urea Cycle
It is now clear that the clinical manifestations of ASA are not solely due to the disruption of the urea cycle. rarediseases.org Argininosuccinate (B1211890) lyase plays a critical role in other metabolic pathways, and understanding these non-canonical functions is essential for a complete picture of the disease.
Key areas of investigation into the extra-ureagenic roles of ASL include:
The Citrulline-NO Cycle: ASL is a key enzyme in the citrulline-NO cycle, which recycles citrulline, a byproduct of the NOS reaction, back to arginine. nih.gov This recycling is crucial for sustaining nitric oxide production in various tissues. nih.gov The deficiency of ASL disrupts this cycle, leading to the systemic NO deficiency that is a central feature of ASA pathophysiology. nih.gov
Endogenous Arginine Synthesis: In most tissues outside the liver, the primary role of ASL is to generate arginine for the cell's specific needs. nih.gov This endogenously synthesized arginine is the substrate for the production of not only nitric oxide but also other vital molecules like polyamines, proline, glutamate, and creatine. nih.gov Therefore, a deficiency in ASL can lead to tissue-specific deficiencies of these important compounds, contributing to the multi-organ dysfunction seen in ASA. researchgate.net
Structural Protein Interactions: Research has revealed that ASL has a structural function in addition to its catalytic activity. nih.gov It is part of a multi-protein complex that includes argininosuccinate synthetase (ASS) and nitric oxide synthase (NOS). cocukmetabolizma.com This complex is thought to facilitate metabolite channeling, ensuring the efficient delivery of newly synthesized arginine to NOS for NO production. nih.gov The loss of ASL disrupts this complex, impairing NO synthesis from both intracellular and extracellular arginine sources. nih.govnih.gov
| Physiological Role | Metabolic Pathway | Significance in ASA |
|---|---|---|
| Catalytic Function | Citrulline-NO Cycle | Recycles citrulline to arginine, sustaining nitric oxide (NO) production. nih.gov Disruption leads to systemic NO deficiency. nih.gov |
| Catalytic Function | Endogenous Arginine Synthesis | Provides arginine as a precursor for NO, creatine, polyamines, proline, and glutamate in various tissues. nih.gov Deficiency contributes to multi-organ dysfunction. researchgate.net |
| Structural Function | Metabolite Channeling | Forms a complex with ASS and NOS to facilitate efficient channeling of arginine to NOS for NO synthesis. cocukmetabolizma.comnih.gov Loss of ASL disrupts this complex, impairing NO production. nih.govnih.gov |
Q & A
Basic Research Questions
Q. What methodologies are recommended for detecting argininosuccinic acid (ASA) in biological samples, and how do they influence diagnostic accuracy?
- Answer : Detection methods vary in sensitivity and specificity. Ion-exchange chromatography (IEC) with acidification/heating converts ASA into a single anhydride peak for quantification, but it may miss low concentrations due to lower sensitivity. In contrast, LC-MS/MS offers higher sensitivity and avoids peak interference, making it superior for detecting ASA in urine or plasma . Studies show IEC-based methods can detect ASA in healthy individuals (up to 50 μmol/g creatinine), challenging previous assumptions that ASA is absent in non-diseased states .
Q. How is argininosuccinic acid disodium utilized in enzymatic assays to study urea cycle disorders?
- Answer : ASA disodium is a substrate in spectrophotometric assays for measuring argininosuccinate lyase (ASL) activity. A standard protocol involves incubating cell extracts with 34 mM ASA disodium and arginase, followed by urea quantification. This method helps quantify ASL deficiency, a hallmark of argininosuccinic aciduria .
Q. What biochemical pathways involve this compound, and how do its concentrations correlate with disease pathology?
- Answer : ASA disodium is central to the urea cycle’s fourth step, where ASL cleaves it into arginine and fumarate. Elevated ASA in plasma (>1000 μM) and urine is diagnostic for argininosuccinic aciduria due to ASL mutations. Accumulation disrupts nitrogen metabolism, causing hyperammonemia and oxidative stress via glutathione depletion .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported baseline ASA levels in healthy populations?
- Answer : Discrepancies arise from methodological differences. Studies using IEC without acidification/heating report ASA as absent, while optimized IEC (with pretreatment) or LC-MS/MS detects low levels (11–47 μmol/g creatinine). Researchers should validate methods against clinical cohorts and establish lab-specific reference ranges to avoid misdiagnosis .
Q. What experimental strategies optimize ASL activity assays when using this compound as a substrate?
- Answer : Key factors include:
- Substrate preparation : Use ≥80% pure ASA disodium (stored at −20°C to prevent degradation) .
- Enzyme coupling : Co-incubate with arginase to ensure complete urea production for spectrophotometric detection .
- pH control : Maintain phosphate buffer (pH 7.0–7.5) to stabilize ASL activity .
Q. How does this compound contribute to oxidative stress models in neuronal studies?
- Answer : ASA disodium induces oxidative stress by depleting reduced glutathione (GSH) and increasing reactive oxygen species (ROS) in brain tissues. Researchers use 100–300 μM ASA in vitro to mimic pathological conditions, coupled with lipid peroxidation assays (e.g., thiobarbituric acid-reactive substances) to quantify damage .
Q. What analytical challenges arise in quantifying ASA in complex matrices, and how can they be mitigated?
- Answer : Challenges include:
- Chromatographic interference : ASA anhydrides co-elute with leucine/isoleucine in IEC. Use LC-MS/MS with selective ion monitoring (SIM) to enhance specificity .
- Sample stability : ASA degrades in urine at room temperature. Acidify samples immediately and store at −80°C .
Methodological Considerations
Q. How should researchers prepare and validate this compound solutions for in vitro studies?
- Answer :
- Solubility : Dissolve ASA disodium in water (34 mM working concentration) .
- Purity verification : Confirm via HPLC or mass spectrometry, especially for isotopic studies requiring ≥98% deuterated purity .
- Stability testing : Monitor pH-dependent degradation (e.g., acidic conditions accelerate breakdown) .
Q. What statistical approaches are recommended for analyzing ASA concentration variability in clinical cohorts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
